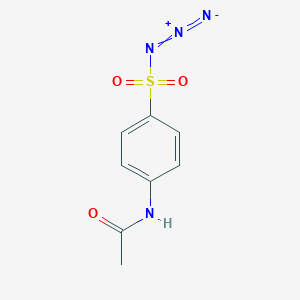









|
REACTION_CXSMILES
|
[C:1]([O:7][CH3:8])(=[O:6])[CH2:2]/[CH:3]=[CH:4]/[CH3:5].[C:9]([NH:12][C:13]1[CH:18]=[CH:17][C:16]([S:19]([N:22]=[N+:23]=[N-:24])(=[O:21])=[O:20])=[CH:15][CH:14]=1)(=[O:11])[CH3:10].C1CCN2C(=NCCC2)CC1>CC#N>[C:9]([NH:12][C:13]1[CH:14]=[CH:15][C:16]([S:19]([N:22]=[N+:23]=[N-:24])(=[O:21])=[O:20])=[CH:17][CH:18]=1)(=[O:11])[CH3:10].[N+:22](=[C:2](/[CH:3]=[CH:4]/[CH3:5])[C:1]([O:7][CH3:8])=[O:6])=[N-:23]
|


|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C\C=C\C)(=O)OC
|
|
Name
|
|
|
Quantity
|
3.15 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)NC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC#N
|
|
Name
|
|
|
Quantity
|
2.66 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CCC2=NCCCN2CC1
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
then quenched with saturated ammonium chloride (NH4Cl)
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with diethyl ether
|
|
Type
|
WASH
|
|
Details
|
the combined organic layers were washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by flash chromatography (SiO2, pentane)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)NC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=[N-])=C(C(=O)OC)\C=C\C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.8 g | |
| YIELD: PERCENTYIELD | 65% | |
| YIELD: CALCULATEDPERCENTYIELD | 87.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |